molecular formula C21H23Cl2NO3S B2489388 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one CAS No. 2034608-25-6

1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one

Cat. No.: B2489388
CAS No.: 2034608-25-6
M. Wt: 440.38
InChI Key: GFAFSWINMDKRIC-UHFFFAOYSA-N
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Description

1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one is a synthetic organic compound It features a piperidine ring substituted with a benzylsulfonyl group and a propanone moiety attached to a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions using reagents like benzylsulfonyl chloride.

    Attachment of the Propanone Moiety: The propanone group can be attached through alkylation reactions.

    Substitution with Dichlorophenyl Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one can undergo various chemical reactions:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce the ketone group to an alcohol.

    Substitution: The dichlorophenyl group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one may have various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
  • 1-(4-(Ethylsulfonyl)piperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one

Uniqueness

1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one is unique due to the presence of the benzylsulfonyl group, which may impart distinct chemical and biological properties compared to its methyl or ethyl analogs.

Properties

IUPAC Name

1-(4-benzylsulfonylpiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO3S/c22-19-7-4-8-20(23)18(19)9-10-21(25)24-13-11-17(12-14-24)28(26,27)15-16-5-2-1-3-6-16/h1-8,17H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAFSWINMDKRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)CCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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